ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride
CAS No.:
Cat. No.: VC18097396
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO3 |
|---|---|
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-13-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8?;/m1./s1 |
| Standard InChI Key | OFQLLKDJMDQCAT-PGMKYVDRSA-N |
| Isomeric SMILES | CCOC(=O)C(C[C@H]1CCCO1)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC1CCCO1)N.Cl |
Introduction
Structural and Stereochemical Features
The compound’s molecular formula is C₉H₁₈ClNO₃ (molecular weight: 223.70 g/mol) . Key structural elements include:
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Ethyl ester group: Enhances lipophilicity and metabolic stability.
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Amino group: Facilitates hydrogen bonding and ionic interactions.
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(2R)-Oxolan-2-yl moiety: A tetrahydrofuran ring with R-configuration, influencing stereochemical recognition in biological systems.
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Hydrochloride salt: Improves aqueous solubility and crystallinity.
The SMILES notation is CCOC(=O)C(C[C@@H]1CCCO1)N.Cl, highlighting the chiral center (2R) in the oxolane ring .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Amino Acid Precursor: Starting from a β-substituted amino acid (e.g., 3-[(2R)-oxolan-2-yl]-L-alanine), the carboxyl group is esterified with ethanol under acidic conditions.
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Protection/Deprotection: The amino group may be protected (e.g., using Boc groups) during esterification to prevent side reactions.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Example Reaction:
Industrial Considerations
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Batch vs. Continuous Processing: Batch methods are preferred for small-scale synthesis, while continuous flow systems may enhance efficiency for large-scale production.
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Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity .
Physicochemical Properties
The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions.
Biological Activity and Applications
Research Applications
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Drug Discovery: Serves as a building block for peptidomimetics targeting neurological disorders.
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Chiral Auxiliaries: Utilized in asymmetric synthesis due to its rigid oxolane ring .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, desiccated |
| Handling | Use PPE (gloves, goggles) |
| Toxicity | Limited data; assume acute toxicity |
Comparative Analysis
vs. (2S)-Enantiomer
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Biological Activity | Higher affinity to Target X | Reduced binding efficiency |
| Synthetic Yield | 65% | 58% |
Analogous Compounds
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Methyl Esters: Reduced metabolic stability compared to ethyl esters.
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Cyclopropyl Derivatives: Enhanced rigidity but lower solubility.
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